molecular formula C17H21N3O2 B2527908 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide CAS No. 1448036-92-7

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide

Cat. No.: B2527908
CAS No.: 1448036-92-7
M. Wt: 299.374
InChI Key: SCLFEITXEHHNQN-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their structural complexity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution at the Pyrazole Ring: Cyclopropyl group and methyl group can be introduced through substitution reactions.

  • Coupling with Ethoxybenzamide: The final step involves the coupling of the pyrazole derivative with 4-ethoxybenzamide under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).

  • Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, H2O2 (Hydrogen peroxide)

  • Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas)

  • Substitution: Alkyl halides, amines, polar aprotic solvents

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Alkylated or amino-substituted pyrazoles

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex heterocyclic systems. Its pyrazole core makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide has shown potential in biological studies, particularly in the development of antileishmanial and antimalarial agents. Its derivatives have been evaluated for their efficacy against various pathogens.

Medicine: The compound's derivatives are being explored for their therapeutic potential in treating diseases such as leishmaniasis and malaria. Its ability to inhibit the growth of pathogens makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of various chemicals, including intermediates for pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable asset in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The pyrazole core can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole derivatives, such as 1,3,5-trimethyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole, share structural similarities with N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzamide.

  • Ethoxybenzamide derivatives: Compounds like 4-ethoxybenzamide itself and its derivatives are structurally related and may exhibit similar biological activities.

Uniqueness: this compound stands out due to its specific combination of the pyrazole core and the ethoxybenzamide moiety

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-22-15-8-6-13(7-9-15)17(21)18-11-14-10-16(12-4-5-12)20(2)19-14/h6-10,12H,3-5,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFEITXEHHNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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